molecular formula C14H14N2O2 B6368063 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine CAS No. 1261939-53-0

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

Cat. No.: B6368063
CAS No.: 1261939-53-0
M. Wt: 242.27 g/mol
InChI Key: IAZJFEWLMQXEID-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is a chemical compound with the molecular formula C15H15N2O2 It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a phenyl ring substituted with a dimethylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-hydroxypyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the dimethylaminocarbonyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-pyridone.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxy-5-nitropyridine or 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxy-5-bromopyridine.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid

Uniqueness

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is unique due to its combination of a pyridine ring with a hydroxyl group and a phenyl ring with a dimethylaminocarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1H-pyridin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)12-5-3-4-10(8-12)11-6-7-15-13(17)9-11/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJFEWLMQXEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683053
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-53-0
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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